molecular formula C6H5ClN4 B3035026 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 28593-25-1

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3035026
CAS No.: 28593-25-1
M. Wt: 168.58 g/mol
InChI Key: DLYNIGWBDORRRL-UHFFFAOYSA-N
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Description

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a chlorine atom at the 8th position and a methyl group at the 6th position. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Future Directions

The future directions of research on 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine involve the development of more potent BRD4 inhibitors . These inhibitors are being actively researched for their potential in treating various diseases, including cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-methylpyridazine with hydrazine hydrate, followed by cyclization with formic acid or other suitable cyclizing agents . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridazines with different biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity towards certain biological targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)6-9-8-3-11(6)10-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYNIGWBDORRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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